8,8'-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
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Overview
Description
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure. This compound is characterized by its binaphthalene core, which is substituted with hydroxyphenyl and imino groups. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with 5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexamine under acidic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The binaphthalene core provides structural rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
Uniqueness
The unique combination of hydroxy, imino, and binaphthalene groups in 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol distinguishes it from other similar compounds.
Properties
CAS No. |
88761-85-7 |
---|---|
Molecular Formula |
C42H40N2O8 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H40N2O8/c1-19(2)31-23-15-21(5)33(39(49)35(23)25(37(47)41(31)51)17-43-27-11-7-9-13-29(27)45)34-22(6)16-24-32(20(3)4)42(52)38(48)26(36(24)40(34)50)18-44-28-12-8-10-14-30(28)46/h7-20,45-52H,1-6H3 |
InChI Key |
BNKCDINDHUDPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6O)O)O)C(C)C)O)O |
Origin of Product |
United States |
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